5-Chloropyridine-2-carbonyl chloride
Overview
Description
The compound "5-Chloropyridine-2-carbonyl chloride" is a chlorinated pyridine derivative that serves as an important intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a chlorine atom and a carbonyl chloride group attached to a pyridine ring. This structure makes it a reactive species, suitable for further chemical transformations.
Synthesis Analysis
The synthesis of chloropyridine derivatives often involves halogenation reactions where chlorine atoms are introduced into the pyridine ring. For instance, the synthesis of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carbonyl)-L-α-amino esters involves the use of thieno[2,3-b]pyridinyl-5-carbonyl chloride as an intermediate, which is structurally related to 5-chloropyridine-2-carbonyl chloride . Similarly, the synthesis of 5,7-dihydro-5-oxopyrido[3',2':5,6]pyrimido[1,2-a]benzimidazoles starts with 2-chloropyridine-3-carbonyl chloride, indicating the utility of chloropyridine carbonyl chlorides in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of chloropyridine derivatives can be elucidated using X-ray crystallography. For example, the crystal structure of 5 (l menthyloxy) 3 chloro 4 pyrrolidinyl 2(5H) furanone, although not the same compound, provides insight into how chlorine substituents affect the overall molecular conformation . The crystallographic data of related compounds, such as 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, also contribute to understanding the structural aspects of chlorinated pyridines .
Chemical Reactions Analysis
Chloropyridine carbonyl chlorides are versatile intermediates in chemical reactions. They can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other groups. For instance, the synthesis of pyridine-functionalised bidentate N-heterocyclic carbenes involves the reaction of chloropyridine derivatives with silver carbene complexes . The reactivity of the chlorine atom and the carbonyl chloride group enables the formation of a wide range of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropyridine derivatives are influenced by the presence of electron-withdrawing groups such as chlorine and carbonyl chloride. These substituents can affect the compound's boiling point, solubility, and reactivity. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing and stability of these compounds, as seen in the crystal structures of related chloropyridine compounds .
Scientific Research Applications
1. Chloropyridine in Chemical Synthesis
Chloropyridine is a chlorine derivative of pyridine and is used as an intermediate in many chemical reactions . The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands . A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
2. 2-Chloropyridine in Agriculture and Medicine
2-Chloropyridine is a halogenated derivative of pyridine and is mostly used to produce fungicides and insecticides in the agricultural business . In addition, it is used to produce antihistamines and antiarrythmics for medicinal use . 2-Choropyridine is made by combining pyridine with chlorine in a single process . When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced .
3. Sorafenib Derivatives
Sorafenib is a relatively new cytostatic drug approved for the treatment of renal cell and hepatocellular carcinoma . In the synthesis of sorafenib derivatives, a 4-step synthetic pathway includes preparation of 4-chloropyridine-2-carbonyl chloride hydrochloride . The most prominent antiproliferative activity was obtained for compounds 4a – e (IC 50 = 1-4.3 μmol·L −1 ) . Their potency was comparable to the potency of sorafenib, or even better . The compounds inhibited DNA, RNA and protein synthesis to a similar extent and did not discriminate between tumour cell lines and primary fibroblasts in terms of their anti-proliferative activity .
4. Pyrithione Production
Pyrithione, the conjugate base of 2-mercaptopyridine-N-oxide, is a fungicide found in some shampoos . In these conversions, chloride is displaced .
5. Pyripropoxyfen Production
Pyripropoxyfen is another commercial product that can be produced from 2-Chloropyridine . It’s a pesticide that’s used to control pests like whiteflies on crops and fleas on pets .
6. Chlorphenamine Production
Chlorphenamine is an antihistamine used for allergies. It can also be produced from 2-Chloropyridine . The chloride in 2-Chloropyridine is displaced in the process .
7. Pharmaceutical Intermediate
Chloropyridine is also used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds .
8. Production of Antihistamines and Antiarrythmics
2-Chloropyridine serves to generate antihistamines and antiarrythymics for pharmaceutical purposes . These medicines are used to treat allergies and irregular heartbeats respectively .
9. Synthesis of Sorafenib Derivatives
A 4-step synthetic pathway includes preparation of 4-chloropyridine-2-carbonyl chloride hydrochloride . These derivatives have shown promising results in the treatment of renal cell and hepatocellular carcinoma .
properties
IUPAC Name |
5-chloropyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIASDXJZYOBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568181 | |
Record name | 5-Chloropyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyridine-2-carbonyl chloride | |
CAS RN |
128073-03-0 | |
Record name | 5-Chloro-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128073-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyridine-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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